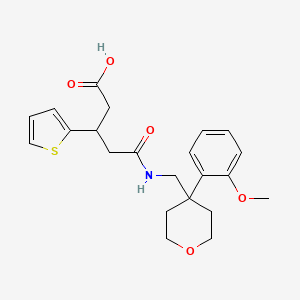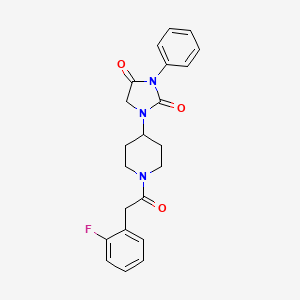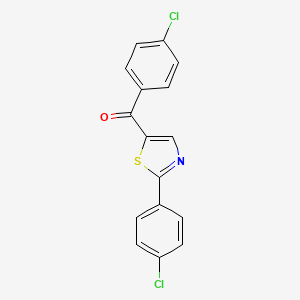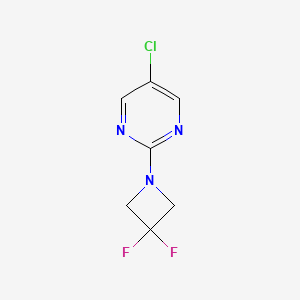
5-(((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a useful research compound. Its molecular formula is C22H27NO5S and its molecular weight is 417.52. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The research surrounding compounds structurally related to 5-(((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid often focuses on the synthesis and exploration of their chemical properties. For example, the study on the resolution of amino acids by Shimohigashi et al. (1976) provides insights into the synthesis of L-forms of 2-amino-5-(p-methoxyphenyl)pentanoic acid, highlighting procedures for synthesizing and resolving such compounds, which could potentially apply to related structures (Shimohigashi, Lee, & Izumiya, 1976). Additionally, the work by Maehr and Leach (1978) on the synthesis of N5-hydroxy-2-methylarginine and related compounds outlines methods for preparing 2-amino-5-hydroxy-2-methylpentanoic acid, demonstrating the versatility and applicability of these methods in synthesizing structurally complex molecules (Maehr & Leach, 1978).
Application in Biological Systems
The synthesis and application of compounds with similar structures to this compound in biological systems have been explored. For instance, the study by White (1985) on the biosynthesis of 5-(p-aminophenyl)-1,2,3,4-tetrahydroxypentane in methanogenic bacteria illustrates the potential for such compounds in understanding and harnessing microbial metabolic pathways (White, 1985).
Antimicrobial and Antifungal Activities
Research by Rai et al. (2009) on the synthesis of novel oxadiazoles reveals the antimicrobial potential of compounds featuring methoxy-phenyl groups, similar to the structural elements of the compound . Their work demonstrates significant antibacterial activity against various strains, highlighting the potential of such compounds in developing new antimicrobial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Nonlinear Optical Properties
The study on nonlinear optical properties by Tamer et al. (2015) showcases the potential of compounds with methoxyphenyl groups for applications in materials science. Their research into the spectroscopic evaluations of specific derivatives underscores the relevance of such structural components in designing materials with desirable optical characteristics (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).
properties
IUPAC Name |
5-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-5-oxo-3-thiophen-2-ylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5S/c1-27-18-6-3-2-5-17(18)22(8-10-28-11-9-22)15-23-20(24)13-16(14-21(25)26)19-7-4-12-29-19/h2-7,12,16H,8-11,13-15H2,1H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQUTVWUKGPTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)CC(CC(=O)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2823970.png)
![Dimethyl 4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]quinoline-2,3-dicarboxylate](/img/structure/B2823973.png)
![1-{[(4-chlorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2823974.png)
![4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2823975.png)
![3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2823976.png)


![2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2823982.png)
![3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2823985.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2823986.png)

